(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
Description
(Z)-Isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a pyrazole-based compound featuring a 3-bromophenyl substituent at the pyrazole C3 position, a phenyl group at the N1 position, and a (Z)-configured acrylate ester at the C4 position (Fig. 1). The Z-geometry of the acrylate moiety introduces steric constraints that influence molecular conformation and intermolecular interactions. Pyrazole derivatives are of interest in medicinal chemistry and materials science due to their structural versatility and biological activity.
Properties
IUPAC Name |
propan-2-yl (Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-15(2)26-20(25)12-11-17-14-24(19-9-4-3-5-10-19)23-21(17)16-7-6-8-18(22)13-16/h3-15H,1-2H3/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCGTJMARQVTDK-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\C1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves the following steps:
Formation of the pyrazole core: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Acrylation: The final step involves the esterification of the pyrazole derivative with isopropyl acrylate under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of (Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets and pathways. The bromophenyl and pyrazole moieties may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features and Crystallography
The compound’s structural analogs highlight the impact of substituent position and functional groups:
Key Observations :
- Bromine Position : The target compound’s 3-bromophenyl group (vs. 4-bromophenyl in ) may alter electronic effects and steric hindrance, influencing reactivity and crystal packing.
- Functional Groups : The acrylate ester in the target compound could engage in weaker hydrogen bonding compared to the isoxazolidine ring in , which may form stronger intermolecular interactions .
- Configuration : The Z-acrylate configuration likely reduces molecular symmetry compared to E-isomers (e.g., C3 in ), affecting spectroscopic signals and crystallinity.
NMR Spectroscopy :
- The target compound’s acrylate ester protons (CH₂=CHCOO-) would resonate at δ ~5.8–6.3 ppm (Z-configuration), distinct from the enone protons (δ ~6.5–7.0 ppm) in .
- The 3-bromophenyl group in the target compound may deshield adjacent protons, similar to C3 in , but with shifts dependent on substituent proximity .
Cytotoxicity :
- The acrylate group may modulate solubility, affecting cell permeability.
Thermal Stability :
Biological Activity
(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 396.26 g/mol
The compound features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives, including those similar to this compound. For instance, a review highlighted that certain styrylpyrazoles exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.30 to 6.56 μg/mL .
Comparative Antimicrobial Efficacy
| Compound | MIC (μg/mL) | Bacteria Type |
|---|---|---|
| This compound | TBD | TBD |
| Styrylpyrazole A | 3.55 | Gram-positive |
| Styrylpyrazole B | 6.27 | Gram-negative |
The presence of electron-withdrawing groups, such as bromine, enhances the lipophilicity of the compounds, facilitating their penetration into bacterial cells .
Antioxidant Activity
In addition to antimicrobial properties, pyrazole derivatives are noted for their antioxidant capabilities. For example, certain compounds have shown half-maximal inhibitory concentration (IC50) values ranging from 45.17 to 217.22 μg/mL in DPPH assays . The presence of specific substituents on the pyrazole ring significantly influences antioxidant activity.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, some compounds have been reported to inhibit growth in various cancer cell lines:
- PC3 Prostate Cancer Cells : GI50 values as low as 5.6 μM were observed for certain pyrazoles.
- MCF-7 Breast Cancer Cells : GI50 values reached up to 0.25 μM for potent derivatives .
Summary of Anticancer Efficacy
| Cell Line | Compound | GI50 (μM) |
|---|---|---|
| PC3 | Compound A | 5.6 |
| MCF-7 | Compound B | 0.25 |
These findings suggest that this compound may possess significant potential as an anticancer agent.
The biological activity of pyrazole derivatives is often linked to their ability to interact with cellular targets involved in cancer progression and microbial resistance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
